

A Comparative Analysis of Reboxetine and Atomoxetine in Preclinical Models of ADHD

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Compound of Interest

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This guide provides an objective comparison of the efficacy of two selective norepinephrine reuptake inhibitors (NRIs), **reboxetine** and atomoxetine, in animal models of Attention-Deficit/Hyperactivity Disorder (ADHD). By presenting supporting experimental data, detailed methodologies, and visual representations of pathways and workflows, this document aims to inform preclinical research and drug development in the field of ADHD therapeutics.

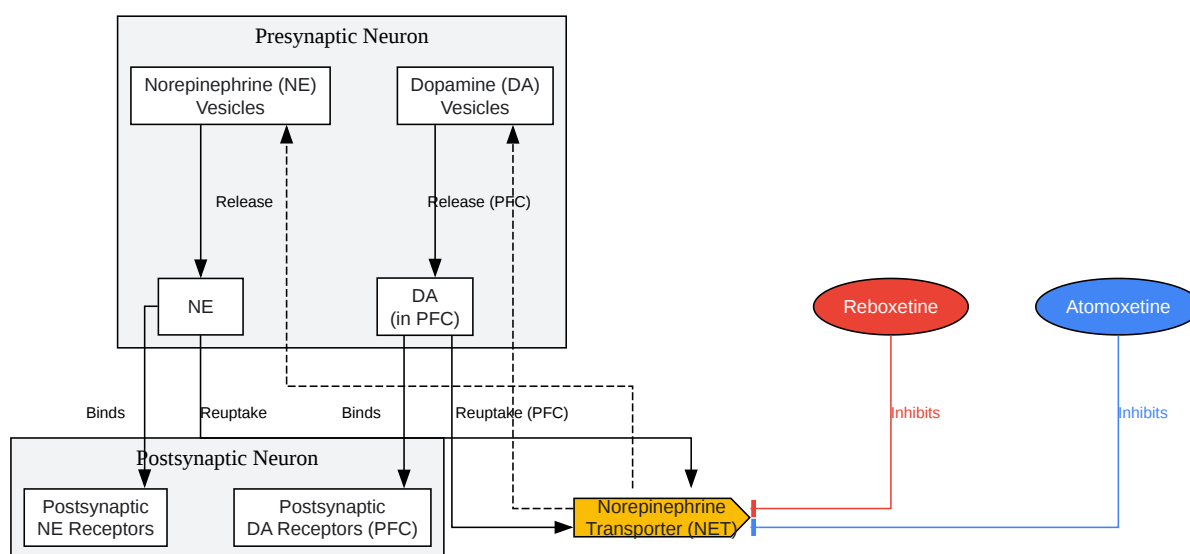
Introduction

Atomoxetine is a well-established non-stimulant medication for ADHD, while **reboxetine**, primarily marketed as an antidepressant, has shown potential for ADHD treatment due to its similar mechanism of action.^[1] Both drugs selectively inhibit the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine and, to a lesser extent, dopamine in the prefrontal cortex.^{[2][3]} This guide delves into the preclinical evidence from rodent models to compare their effects on core ADHD-like behaviors: inattention and impulsivity.

Mechanism of Action

Both **reboxetine** and atomoxetine exert their primary therapeutic effects by blocking the norepinephrine transporter (NET). This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine. In the prefrontal cortex, where dopamine transporters are less

abundant, NET is also responsible for the reuptake of dopamine. Consequently, the inhibition of NET by these drugs also leads to an increase in extracellular dopamine levels in this brain region, which is crucial for executive functions like attention and impulse control.



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Mechanism of Action of **Reboxetine** and Atomoxetine.

Behavioral Efficacy in Rodent Models

The five-choice serial reaction time task (5-CSRTT) is a widely used behavioral paradigm to assess attention and impulsivity in rodents, modeling key aspects of ADHD. The following tables summarize the comparative effects of **reboxetine** and atomoxetine in this task.

Effects on Attention (Accuracy)

Drug	Animal Model	Doses (mg/kg)	Effect on Accuracy	Study
Atomoxetine	Rats (Variable ITI)	0.0 - 0.3 (i.p.)	Dose-dependent improvement	[4]
Reboxetine	Rats (Variable ITI)	0.0 - 1.0 (i.p.)	No significant improvement in the whole population; improvement in poor performers	[4]
Atomoxetine	Spontaneously Hypertensive Rat (SHR)	Not specified	No significant effects	[5]
Methylphenidate	Spontaneously Hypertensive Rat (SHR)	Not specified	Increased incorrect responding (decreased accuracy) at a single dose	[5]

Effects on Impulsivity (Premature Responses)

Drug	Animal Model	Doses (mg/kg)	Effect on Premature Responses	Study
Atomoxetine	Rats (Fixed ITI)	0.3 (i.p.)	Significant reduction	[4]
Atomoxetine	Rats (Variable ITI)	0.0 - 0.3 (i.p.)	Dose-dependent reduction	[4]
Reboxetine	Rats (Variable ITI)	0.0 - 1.0 (i.p.)	Significant reduction in poor performers	[4]
Atomoxetine	Rats (Prolonged ITI)	0.5 - 2.0	Decreased premature responding	[6]
Atomoxetine	Spontaneously Hypertensive Rat (SHR)	Not specified	No significant effects	[5]

Neurochemical Effects

Studies using in vivo microdialysis have investigated the impact of these drugs on extracellular neurotransmitter levels in the prefrontal cortex (PFC), a key brain region implicated in ADHD pathophysiology.

Drug	Animal Model	Dose (mg/kg)	Effect on Extracellular Neurotransmitters in PFC	Study
Atomoxetine	Juvenile SHRs and WKY rats	3 (systemic)	Similar increases in norepinephrine and dopamine; no effect on serotonin	[2]
Reboxetine	Rats	10 (i.p.)	112% increase in norepinephrine	[7]

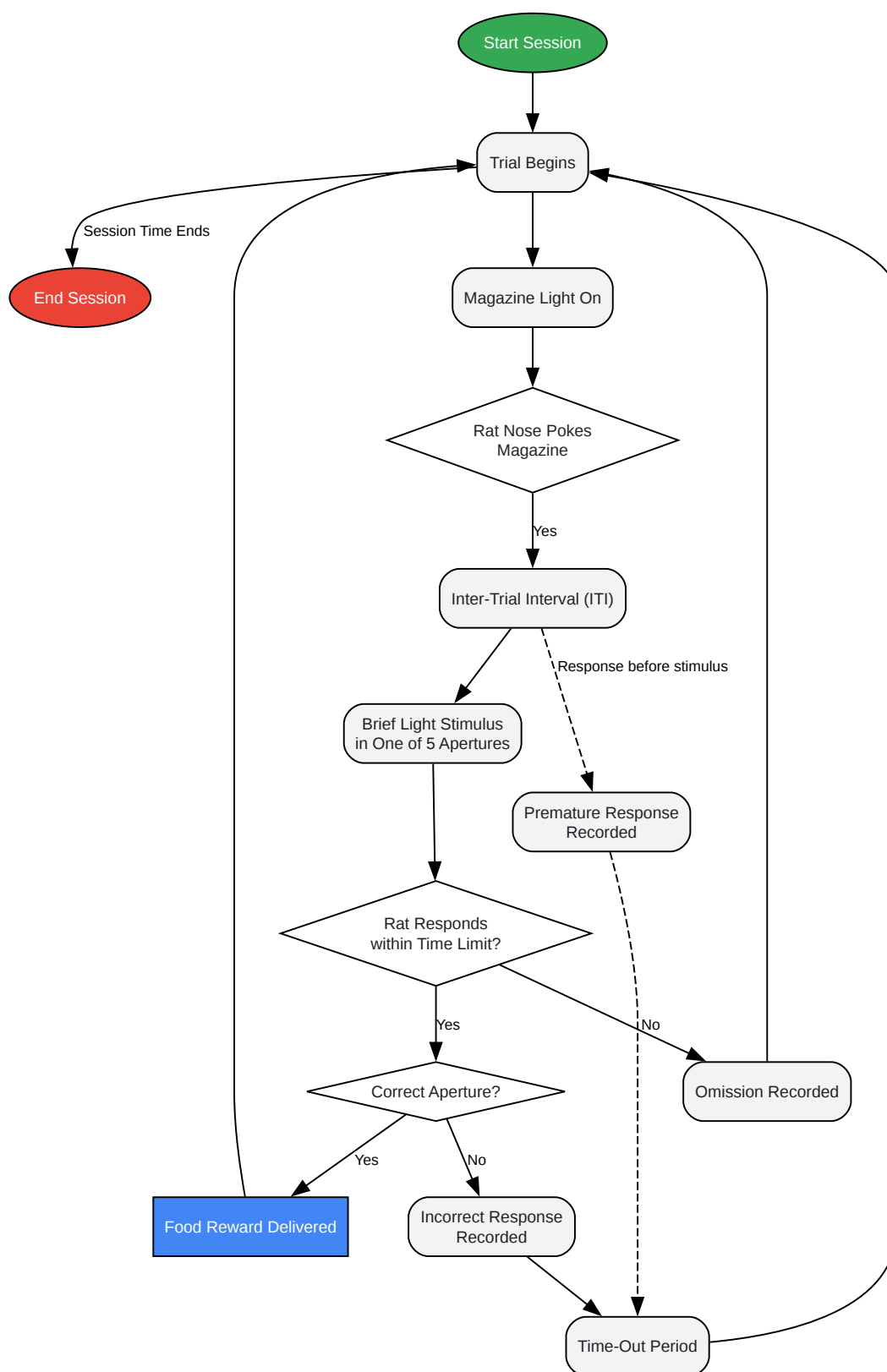
Experimental Protocols

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a test of sustained and selective attention and impulsivity. The general protocol involves training rats to detect a brief visual stimulus presented in one of five apertures.

- **Apparatus:** A modular operant chamber with five square apertures arranged in a horizontal arc on one wall. Each aperture can be illuminated. A food magazine is located on the opposite wall.
- **Training:** Rats are typically food-restricted to maintain 85-90% of their free-feeding body weight. They undergo several stages of training, starting with simple tasks and progressing to the full 5-CSRTT.
- **Testing:** A trial begins with the illumination of the magazine light. A nose poke into the magazine initiates the inter-trial interval (ITI). At the end of the ITI, a brief light stimulus is presented in one of the five apertures.
 - **Correct Response:** A nose poke into the illuminated aperture within a limited hold period results in the delivery of a food reward.

- Incorrect Response: A nose poke into a non-illuminated aperture is recorded as an incorrect response and results in a time-out period.
- Omission: Failure to respond within the limited hold period is recorded as an omission.
- Premature Response: A nose poke into any aperture before the stimulus is presented is recorded as a premature response (a measure of impulsivity).
- Drug Administration: Drugs are typically administered intraperitoneally (i.p.) or orally (p.o.) at specified times before the behavioral testing session.



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Experimental Workflow for the 5-CSRTT.

In Vivo Microdialysis

This technique is used to measure extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

- **Surgical Procedure:** A guide cannula is stereotactically implanted into the brain region of interest (e.g., prefrontal cortex).
- **Microdialysis Probe:** A microdialysis probe is inserted into the guide cannula. The probe has a semi-permeable membrane at its tip.
- **Perfusion:** The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF.
- **Sample Collection:** The aCSF (dialysate) is collected at regular intervals.
- **Analysis:** The concentration of neurotransmitters in the dialysate is quantified using techniques like high-performance liquid chromatography (HPLC).

Discussion and Conclusion

The preclinical data from animal models suggest that both **reboxetine** and atomoxetine can modulate behaviors relevant to ADHD, primarily through their action as norepinephrine reuptake inhibitors.

In tasks assessing attention and impulsivity, atomoxetine appears to have a more consistent and dose-dependent effect in improving both domains in standard rat models.^[4] **Reboxetine's** effects are less consistent across the general population of animals but show efficacy in subgroups with poorer baseline performance.^[4] In the Spontaneously Hypertensive Rat (SHR) model of ADHD, the effects of both drugs on these measures were not significant, suggesting that the 5-CSRTT may not be the most sensitive task for detecting the therapeutic effects of these compounds in this specific animal model.^[5]

Neurochemically, both drugs effectively increase norepinephrine levels in the prefrontal cortex.^{[2][7]} Atomoxetine has also been shown to increase dopamine levels in this region, which is a critical aspect of its therapeutic effect.^[2]

In conclusion, while both **reboxetine** and atomoxetine share a common mechanism of action, the existing preclinical literature suggests subtle differences in their behavioral profiles in animal models of ADHD. Atomoxetine has a more robust and consistent effect on improving attention and reducing impulsivity in several behavioral paradigms. Further head-to-head comparative studies in various animal models and behavioral tasks are warranted to fully elucidate the relative therapeutic potential of **reboxetine** for ADHD. These findings underscore the importance of selecting appropriate animal models and behavioral assays to predict clinical efficacy.

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References

- 1. A comparison of the effects of reboxetine and placebo on reaction time in adults with Attention Deficit-Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine-induced increases in monoamine release in the prefrontal cortex are similar in spontaneously hypertensive rats and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. Blockade of noradrenaline re-uptake sites improves accuracy and impulse control in rats performing a five-choice serial reaction time tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using the five-choice serial reaction time task to examine the effects of atomoxetine and methylphenidate in the male spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous analyses of the neurochemical and behavioral effects of the norepinephrine reuptake inhibitor reboxetine in a rat model of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
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